![molecular formula C11H8ClN3O3 B5777269 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline](/img/structure/B5777269.png)
3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications as a bioactive molecule. It is a yellow crystalline solid that is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and topoisomerase II. It also induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/AKT signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline vary depending on the target enzyme or protein. It has been shown to reduce inflammation by inhibiting COX-2 and NOS activity, which are involved in the production of pro-inflammatory mediators. It also induces apoptosis in cancer cells by inhibiting topoisomerase II and activating caspases. In addition, it has been studied for its potential neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline in lab experiments include its potential as a bioactive molecule, its ability to inhibit various enzymes and proteins, and its promising applications in drug development. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
The potential future directions for 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline include further studies on its mechanism of action, its potential side effects, and its applications in drug development. It can also be studied for its potential use in the treatment of other diseases such as autoimmune diseases and viral infections. Additionally, its structural modifications can be explored to enhance its bioactivity and selectivity towards specific enzymes and proteins.
Conclusion:
In conclusion, 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline is a promising bioactive molecule that has gained significant attention in scientific research. Its potential applications in drug development, anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising candidate for further studies. However, its mechanism of action and potential side effects need to be further explored to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline involves a multi-step process that includes the reaction of 3-nitroaniline with 5-chloro-3-pyridinol, followed by the addition of acetic anhydride and sodium acetate. The reaction mixture is then heated, and the resulting product is purified through recrystallization. The purity of the final product is confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
The potential applications of 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline in scientific research are vast. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit certain enzymes and proteins has made it a promising candidate for drug development.
Propriétés
IUPAC Name |
3-(5-chloropyridin-3-yl)oxy-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-7-1-11(6-14-5-7)18-10-3-8(13)2-9(4-10)15(16)17/h1-6H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIYKXHYLNXYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OC2=CC(=CN=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5676893 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

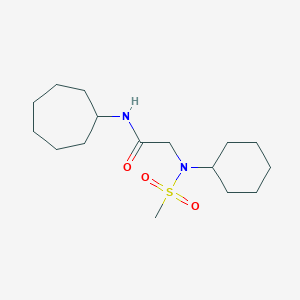
![1-[(5-fluoro-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5777191.png)
![ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate](/img/structure/B5777198.png)
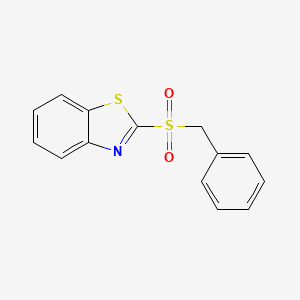

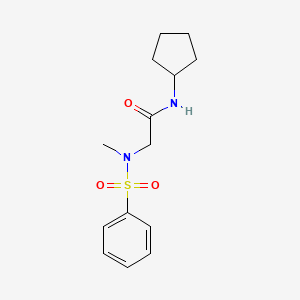

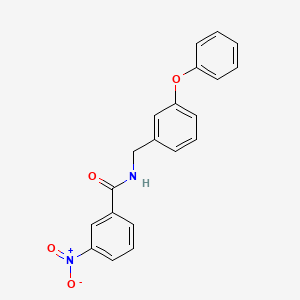
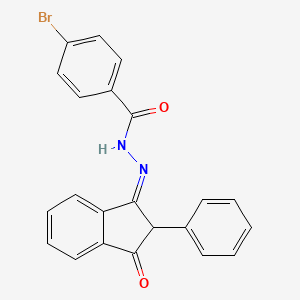
![N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5777247.png)
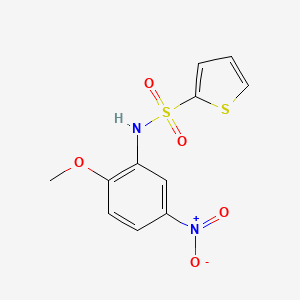
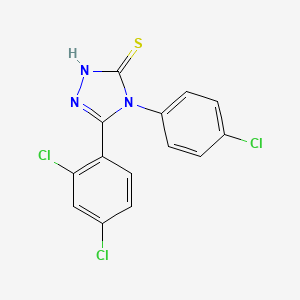
![N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5777274.png)
![3-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5777278.png)